3-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

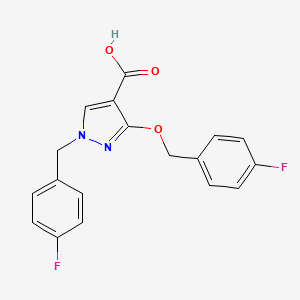

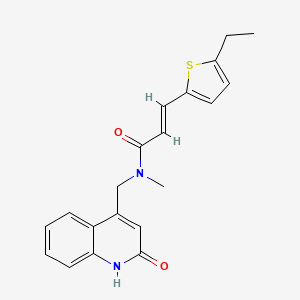

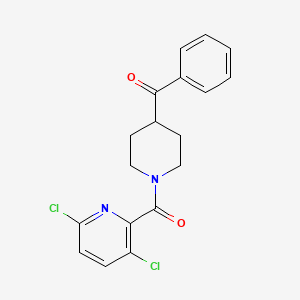

“3-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide” is a derivative of xanthone . Xanthones, particularly those with a unique 9H-xanthen-9-one scaffold, have a wide range of medical applications, including antioxidant and anti-inflammatory activities . This is because their core can accommodate a variety of substituents at different positions .

Synthesis Analysis

A series of xanthone derivatives, including “this compound”, have been designed and synthesized using the principles of skeleton transition . The synthesis process involves in vitro cytotoxicity assays of human cancer cell lines, where most of the compounds showed antitumor growth activity and low toxicity to human normal cells .Molecular Structure Analysis

The molecular structure of “this compound” is based on the xanthone scaffold, which can accommodate a vast variety of substituents at different positions . This allows for a large diversity of medical applications .Chemical Reactions Analysis

In the enzyme activity inhibition experiment, certain compounds showed the best inhibitory activity . The DNA binding studies disclosed that the most potent compounds can intercalate into DNA, induce apoptosis in cells, and arrest cells in the G2/M phase .科学的研究の応用

Fluorescence Sensing

A new zinc-based metal-organic framework (Zn-MOF) has demonstrated high efficiency as a fluorescence sensing material. This Zn-MOF is used for the rapid detection of 3-nitrotyrosine (3-NT), an oxidative stress biomarker closely associated with various diseases. Its significant sensitivity, rapid luminescence response, excellent selectivity, high anti-interference ability, and good recyclability make it an essential tool in biomarker detection. The detailed sensing mechanism of the Zn-MOF towards 3-NT provides a foundation for the rational design of MOF sensing materials and their application in detecting biomarkers (Jun Geng et al., 2022).

Synthesis of Novel Compounds

Research into the synthesis of novel compounds using 3-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide derivatives has led to the development of new inhibitors against corrosion of mild steel in acidic media. This study aimed to explore the effect of substituents on the inhibition behavior of N-Phenyl-benzamide derivatives for mild steel in acidic corrosion. The results indicate that certain substituents can enhance the inhibition efficiency, providing a new approach to corrosion protection in industrial applications (Ankush Mishra et al., 2018).

Catalytic Activity

The catalytic activity of epi-quinine-derived 3,5-bis(trifluoromethyl)benzamide in the asymmetric nitro-Michael reaction of furanones has been reported. This catalysis offers high yields and excellent diastereo- and enantioselectivity for a wide range of nitroalkenes, including β-alkylnitroalkenes. This finding suggests potential applications in organic synthesis, providing a reliable method for conducting highly selective and efficient reactions (Tohru Sekikawa et al., 2015).

将来の方向性

特性

IUPAC Name |

3-nitro-N-(9-oxoxanthen-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12N2O5/c23-19-15-6-1-2-7-17(15)27-18-11-13(8-9-16(18)19)21-20(24)12-4-3-5-14(10-12)22(25)26/h1-11H,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRIGFTAKKHDKBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2999748.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2999751.png)

![N-([2,3'-bifuran]-5-ylmethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2999761.png)

![3,4-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2999768.png)